tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate (CAS: 2245084-41-5) is a spirocyclic compound featuring a fused indene-piperidine core. Its structure includes a bromo substituent at position 5, a ketone group at position 1, and a tert-butyl carbamate protecting group on the piperidine nitrogen (Figure 1). This compound serves as a versatile building block in medicinal and organic chemistry, particularly in the synthesis of complex heterocycles and bioactive molecules .
Properties
Molecular Formula |
C18H22BrNO3 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-10-13(19)4-5-14(12)15(18)21/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
XERINNKAUNZHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the following steps:
Bromination: Introduction of a bromine atom into the indene ring.
Spirocyclization: Formation of the spirocyclic structure through a cyclization reaction.
Carboxylation: Introduction of the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Formation of additional rings or modification of the existing spirocyclic structure.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural features make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs, focusing on structural variations, physicochemical properties, and applications.
Structural Analog Overview
Table 1: Key Structural and Functional Comparisons
Biological Activity
tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews its biological properties, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the following molecular details:
- Molecular Formula : C18H22BrNO3
- Molecular Weight : Approximately 380.28 g/mol
- CAS Number : 2245084-41-5
The presence of a bromo substituent and an oxo group within its spiroindene-piperidine framework contributes to its reactivity and biological potential.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Activity : Initial studies suggest potential cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Certain piperidine derivatives are known for their neuroprotective properties.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anticancer | |
| Compound C | Neuroprotective |
The synthesis of this compound typically involves multi-step procedures. The mechanism of action for its biological activity is hypothesized to involve interaction with specific cellular targets, leading to altered signaling pathways.
Case Study: Anticancer Activity
A study conducted on a series of spirocyclic compounds demonstrated that tert-butyl 5-bromo derivatives exhibited significant cytotoxicity against various cancer cell lines. The results indicated that:
- Inhibition Concentration (IC50) values were determined to assess potency.
- Mechanistic studies suggested apoptosis induction via mitochondrial pathways.
Future Directions
Further research is needed to elucidate the specific mechanisms underlying the biological activities of this compound. Potential areas include:
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy.
- In Vivo Studies : To evaluate therapeutic potential in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
